molecular formula C12H10BrF3N2O2 B5011083 1-acetyl-3-(3-bromophenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

1-acetyl-3-(3-bromophenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

Cat. No. B5011083
M. Wt: 351.12 g/mol
InChI Key: GDUYVVHTHBFVGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Acetyl-3-(3-bromophenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol, also known as BPTF inhibitor, is a chemical compound that has gained significant interest in scientific research due to its potential to inhibit the function of the BPTF protein. BPTF is a transcriptional co-regulator that plays a critical role in the regulation of gene expression, and its dysregulation has been linked to various diseases, including cancer.

Mechanism of Action

1-acetyl-3-(3-bromophenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol inhibitor works by binding to the bromodomain of this compound protein, which is responsible for recognizing and binding to acetylated histones. By inhibiting the function of the bromodomain, this compound inhibitor prevents the recruitment of this compound to chromatin and inhibits the transcriptional activity of this compound. This leads to the downregulation of genes that are critical for cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, this compound inhibitor has been shown to improve cognitive function in animal models of Alzheimer's disease and Huntington's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 1-acetyl-3-(3-bromophenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol inhibitor in lab experiments include its high potency and specificity for this compound protein, its ability to inhibit the transcriptional activity of this compound, and its potential therapeutic applications in cancer and neurological disorders. The limitations of using this compound inhibitor in lab experiments include its high cost, the need for specialized equipment and expertise for its synthesis and characterization, and the potential for off-target effects.

Future Directions

There are several future directions for the research and development of 1-acetyl-3-(3-bromophenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol inhibitor. One direction is to optimize the synthesis method to reduce the cost and increase the yield of the compound. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound inhibitor in animal models to determine its safety and efficacy. Further studies are also needed to elucidate the molecular mechanisms underlying the therapeutic effects of this compound inhibitor in cancer and neurological disorders. Finally, the development of more potent and selective this compound inhibitors may lead to the discovery of novel therapeutic agents for the treatment of cancer and neurological disorders.

Synthesis Methods

The synthesis of 1-acetyl-3-(3-bromophenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol inhibitor involves the reaction of 3-bromoaniline with trifluoroacetic acid and acetic anhydride to obtain 3-bromo-N-acetyl aniline. The obtained compound is then reacted with ethyl acetoacetate and hydrazine hydrate to obtain this compound. The synthesis method has been optimized to obtain a high yield of the compound with high purity.

Scientific Research Applications

1-acetyl-3-(3-bromophenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol inhibitor has been extensively studied for its potential therapeutic applications in cancer treatment. This compound is overexpressed in various types of cancer, including breast, lung, and prostate cancer. Inhibition of this compound function has been shown to reduce the growth and proliferation of cancer cells and sensitize them to chemotherapy. This compound inhibitor has also been studied for its potential application in the treatment of neurological disorders, such as Alzheimer's disease and Huntington's disease.

properties

IUPAC Name

1-[3-(3-bromophenyl)-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrF3N2O2/c1-7(19)18-11(20,12(14,15)16)6-10(17-18)8-3-2-4-9(13)5-8/h2-5,20H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDUYVVHTHBFVGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC(=CC=C2)Br)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.